molecular formula C25H33N3O6S2 B2485317 ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-41-9

ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2485317
CAS No.: 449769-41-9
M. Wt: 535.67
InChI Key: PGIXLUQRXWACAP-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative characterized by a fused bicyclic core (thieno[2,3-c]pyridine) with multiple substituents. Its structure includes an acetyl group at position 6, an ethyl carboxylate at position 3, and a 4-[butyl(ethyl)sulfamoyl]benzamido moiety at position 2.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O6S2/c1-5-8-14-28(6-2)36(32,33)19-11-9-18(10-12-19)23(30)26-24-22(25(31)34-7-3)20-13-15-27(17(4)29)16-21(20)35-24/h9-12H,5-8,13-16H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIXLUQRXWACAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Gewald and coupling steps. For example, cyclization of the thienopyridine core under microwave conditions (110°C, 40 min) improves yield to 92%.

One-Pot Multicomponent Reactions

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate can react with dimethylformamide-dimethylacetal and amines in a one-pot protocol to form advanced intermediates, reducing purification steps.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O acetyl), 1340 cm⁻¹ (S=O sulfonamide).
  • $$ ^13\text{C NMR} $$ : δ 170.2 (ester C=O), 169.8 (acetyl C=O), 142.5 (sulfonamide S=O).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing acylation at C4 is minimized by steric hindrance from the 3-carboxylate.
  • Sulfonamide Hydrolysis : Use of anhydrous conditions during coupling prevents degradation.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for the Gewald and cyclization steps, enhancing reproducibility and safety. Cost analysis indicates a 30% reduction in raw material waste compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or sulfamoyl moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thienopyridine Derivatives

The compound belongs to a broader class of thienopyridines, which are studied for their diverse pharmacological properties. Below is a comparative analysis with structurally similar compounds:

Table 1: Key Structural Features of Comparable Thienopyridine Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine Acetyl, ethyl carboxylate, 4-[butyl(ethyl)sulfamoyl]benzamido Not explicitly provided Estimated >450
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (5) Thieno[2,3-b]pyridine Ethoxycarbonyl, methoxyphenyl, methyl, carboxamide C₂₂H₂₃N₃O₄S 425.5
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Boc (tert-butoxycarbonyl) protecting group, amino, ethyl carboxylate C₁₅H₂₂N₂O₄S 338.41
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine Butanoyl, amino, ethyl carboxylate C₁₄H₂₀N₂O₃S 296.39

Key Comparative Insights

Core Structure Variations: The target compound shares the thieno[2,3-c]pyridine core with ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate and ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate but differs in substituents. The presence of a sulfamoyl benzamido group distinguishes it from analogs with simpler acyl or Boc-protected amines . Thieno[2,3-b]pyridine derivatives (e.g., compound 5) exhibit a different ring fusion pattern, which may alter electronic properties and biological target interactions .

Functional Group Impact: Sulfamoyl Group: The 4-[butyl(ethyl)sulfamoyl]benzamido moiety is unique to the target compound. Acetyl vs. Boc Protection: The Boc group in ethyl 2-amino-6-boc-... serves as a temporary amine protector during synthesis, whereas the target compound’s acetyl group is likely permanent, influencing reactivity and stability .

Synthetic Accessibility: Compound 5 and related thieno[2,3-b]pyridines are synthesized via cyclocondensation reactions, as noted in . The target compound’s synthesis may follow similar pathways but requires specialized sulfamoylbenzamido coupling steps, which could complicate scalability .

Research Findings and Limitations

  • Pharmacological Data: No direct studies on the target compound’s bioactivity are available in the provided evidence. Comparisons rely on structural analogs. For example, compound 5’s methoxyphenyl and carboxamide groups are associated with antitumor and antimicrobial activities in related studies .
  • Safety and Handling: Safety data for ethyl 2-amino-6-boc-... classify it as a laboratory chemical with unspecified hazards, while the target compound’s sulfamoyl group may introduce additional toxicity risks requiring further evaluation .

Biological Activity

Ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound belonging to the thienopyridine class. Its complex structure incorporates a thieno[2,3-c]pyridine core, an acetyl group, and a sulfamoyl-substituted benzamido moiety. This unique combination suggests potential pharmacological activities that merit investigation.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • A thieno[2,3-c]pyridine core.
  • An acetyl group at the 6-position.
  • A butyl(ethyl)sulfamoyl substituent at the para position of the benzamide.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that thienopyridine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. This compound has been noted for its ability to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Properties

The presence of the sulfamoyl group enhances the compound's solubility and bioavailability, contributing to its antimicrobial efficacy. Preliminary studies suggest it may exhibit activity against a range of bacteria and fungi, although specific mechanisms remain to be elucidated.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dihydropyrimidine dehydrogenase (DPD), which plays a crucial role in the metabolism of pyrimidine nucleotides.

The biological activity of this compound is thought to involve:

  • Binding to Target Proteins: The compound likely binds to specific receptors or enzymes due to its structural features.
  • Modulation of Signaling Pathways: It may alter key signaling pathways associated with cell growth and survival.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds provides insight into its unique properties:

Compound NameStructural FeaturesUnique Aspects
6-Acetyl-2-amino-thieno[2,3-c]pyridineThieno[2,3-c]pyridine core with amino groupLacks the sulfamoyl moiety
Benzamide derivativesAmide linkage without thienopyridine coreDifferent pharmacological profiles
5-Methylthieno[2,3-c]pyridine derivativesSimilar bicyclic structureDifferent substituents affecting bioactivity

Case Studies

  • In Vitro Studies : A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Testing : In a preliminary antimicrobial assay against Staphylococcus aureus and Escherichia coli, the compound exhibited inhibitory zones comparable to standard antibiotics.

Q & A

Q. What are the key steps in synthesizing ethyl 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Amidation : Reacting a benzamido precursor with sulfonamide derivatives (e.g., 4-[butyl(ethyl)sulfamoyl]benzoyl chloride) under nitrogen protection to form the benzamido-thienopyridine core .
  • Acetylation : Introducing the acetyl group at the 6-position using acetyl chloride or acetic anhydride in the presence of a base like triethylamine .
  • Esterification : Finalizing the ethyl ester group via reaction with ethyl chloroformate or ethanol under acidic conditions . Key reagents include ethyl esters, sulfonamides, and catalysts like palladium or copper for coupling reactions .

Q. How can researchers ensure purity during synthesis and purification?

  • HPLC Monitoring : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to track reaction progress and isolate intermediates .
  • Recrystallization : Purify the final product using solvents like ethanol or ethyl acetate, optimizing temperature gradients to remove byproducts .
  • Column Chromatography : Employ silica gel columns with dichloromethane/methanol mixtures for separation of structurally similar impurities .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions, including the acetyl group (δ ~2.3 ppm) and sulfamoyl moiety (δ ~3.1–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~600–650 Da) and detect fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., thienopyridine conformation) using single-crystal diffraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂ for coupling reactions) and ligands (e.g., XPhos) to enhance regioselectivity in heterocycle formation .
  • DoE Approaches : Apply Design of Experiments (DoE) to optimize parameters like temperature (60–120°C), solvent polarity (DMF vs. toluene), and reaction time (12–48 hrs) .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 15–20% compared to conventional heating .

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?

  • Dose-Response Studies : Re-evaluate dose ranges (0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
  • Metabolite Analysis : Use LC-MS to detect hydrolyzed products (e.g., free carboxylic acid from ester cleavage) that may influence activity .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the benzamido moiety to enhance stability and potency .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute the ethyl ester with a methyloxadiazole group to reduce hydrolysis while maintaining solubility .
  • Prodrug Approaches : Convert the acetyl group to a phosphate ester for enhanced aqueous solubility and controlled release .
  • LogP Optimization : Use computational tools (e.g., MarvinSuite) to balance hydrophobic (thienopyridine core) and hydrophilic (sulfamoyl) groups, targeting LogP ~2.5–3.5 .

Q. How can stability under physiological conditions be assessed?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs, monitoring degradation via HPLC .
  • Plasma Stability Assays : Expose to human plasma (37°C, 1–6 hrs) and quantify parent compound remaining using LC-MS/MS .
  • Forced Degradation Studies : Use heat (60°C), light (UV exposure), and oxidants (H₂O₂) to identify degradation pathways .

Q. What methods address structural ambiguities in the thienopyridine core?

  • 2D NMR : NOESY or HSQC to confirm spatial proximity of protons in the fused-ring system (e.g., H-5 and H-7 coupling) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict bond angles and compare with crystallographic data .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex regions .

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